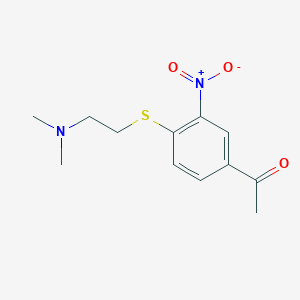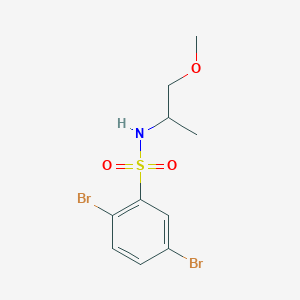
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C10H13Br2NO3S It is characterized by the presence of two bromine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the bromination of a suitable precursor followed by sulfonamide formation. One common method involves the bromination of 2,5-dibromobenzenesulfonyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired level of purity.
化学反应分析
Types of Reactions
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
科学研究应用
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide
- 2,5-dibromo-N-(1-methoxyethyl)benzenesulfonamide
- 2,5-dibromo-N-(1-methoxypropyl)benzenesulfonamide
Uniqueness
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine atoms and a sulfonamide group makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C10H13Br2NO3S |
|---|---|
分子量 |
387.09 g/mol |
IUPAC 名称 |
2,5-dibromo-N-(1-methoxypropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO3S/c1-7(6-16-2)13-17(14,15)10-5-8(11)3-4-9(10)12/h3-5,7,13H,6H2,1-2H3 |
InChI 键 |
UZPINFLZQQXKRI-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)
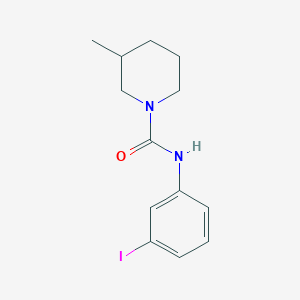
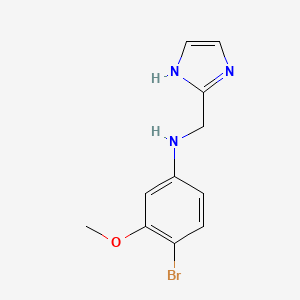
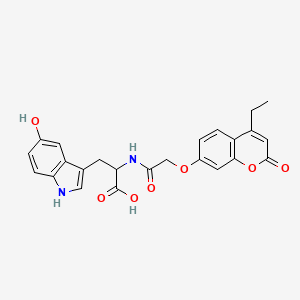
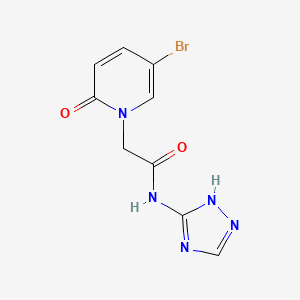



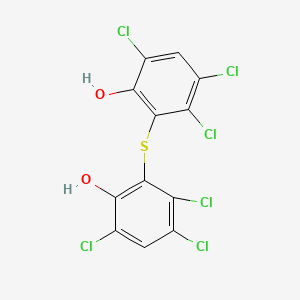


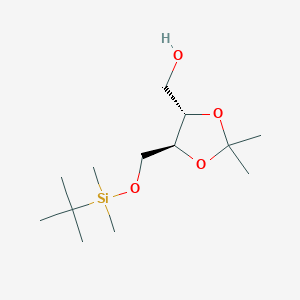
![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
